2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxazaborocane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the formation of the dioxazaborocane ring. For example, the bromination of a phenyl derivative can be achieved using hydrobromic acid under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound, while in a substitution reaction, the product would be a derivative with a different substituent replacing the bromine atom.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. For example, in coupling reactions, the boron atom plays a crucial role in the transmetalation step, where it transfers an organic group to a metal catalyst . This process is essential for the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylphenylboronic acid pinacol ester: This compound also contains a bromomethyl group and a boronic ester, making it similar in structure and reactivity.
Methyl 2-[4-(Bromomethyl)phenyl]benzoate: Another compound with a bromomethyl group attached to a phenyl ring, used in similar applications.
Uniqueness
2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13BBrNO4 |
---|---|
Molecular Weight |
325.95 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H13BBrNO4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,6-8H2,1H3 |
InChI Key |
LPIBQOUUDWJAFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.